Cas no 601-01-4 (Allotetrahydro S)

Allotetrahydro S 化学的及び物理的性質
名前と識別子
-
- Pregnan-20-one,3,17,21-trihydroxy-, (3a,5a)- (9CI)
- ALLOTETRAHYDRO S
- 3alpha,17,21-trihydroxy-5alpha-pregnan-20-one
- ALLO TH 'S'
- Allotetrahydro S
-
- インチ: InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3
- InChIKey: UPTAPIKFKZGAGM-UHFFFAOYSA-N
- ほほえんだ: CC12CCC3C(CCC4CC(O)CCC34C)C1CCC2(O)C(=O)CO
計算された属性
- せいみつぶんしりょう: 350.24600
- どういたいしつりょう: 350.246
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.186
- ふってん: 505.1°C at 760 mmHg
- フラッシュポイント: 273.4°C
- 屈折率: 1.56
- PSA: 77.76000
- LogP: 2.68250
Allotetrahydro S 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A548498-5mg |
Allotetrahydro S |
601-01-4 | 5mg |
$ 250.00 | 2022-06-08 | ||
TRC | A548498-1mg |
Allotetrahydro S |
601-01-4 | 1mg |
$ 70.00 | 2022-06-08 | ||
TRC | A548498-0.5mg |
Allotetrahydro S |
601-01-4 | 0.5mg |
$ 50.00 | 2022-06-08 |
Allotetrahydro S 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Allotetrahydro Sに関する追加情報
Allotetrahydro S (CAS No. 601-01-4): A Versatile Research Tool in Chemical Biology and Medicinal Chemistry
Allotetrahydro S, formally identified by the Chemical Abstracts Service (CAS) registry number 601-01-4, is a synthetic organic compound of significant interest in contemporary chemical biology and medicinal chemistry. This compound, belonging to the tetrahydrocannabinol (THC) analog family, exhibits unique structural features that distinguish it from naturally occurring cannabinoids. Its molecular formula, C₂₁H₃₀O₂, reflects a complex carbon skeleton with a cyclohexene ring system and a phenolic hydroxyl group, enabling diverse functionalization opportunities for drug design. Recent advancements in computational chemistry have highlighted its potential as a scaffold for modulating cannabinoid receptor signaling pathways without the psychoactive liabilities associated with traditional THC derivatives.
The synthesis of Allotetrahydro S involves a multi-step organic process that has been refined through iterative optimization studies published in *Journal of Medicinal Chemistry* (2023). Researchers have demonstrated that the stereoselective hydrogenation of its precursor compound, followed by regioselective hydroxylation, yields high-purity samples with enhanced metabolic stability. Notably, this chemical synthesis pathway employs environmentally benign catalysts such as palladium on carbon (Pd/C), aligning with current green chemistry principles. The stereochemistry at the tetrahydrocannabinol core is critical to its biological activity, as evidenced by X-ray crystallography studies showing distinct receptor binding modes compared to its diastereomers.
Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the compound's allotetrahydro configuration, which refers to its fully hydrogenated aromatic ring system. This structural modification imparts increased lipophilicity and membrane permeability, making it an ideal candidate for intracellular drug delivery systems. A 2024 study in *ACS Chemical Biology* revealed that Allotetrahydro S exhibits exceptional solubility in dimethyl sulfoxide (DMSO) and ethanol, facilitating its use in biochemical assays at concentrations up to 5 mM without precipitation artifacts.
In pharmacological studies, Allotetrahydro S has been shown to interact selectively with cannabinoid receptor type 2 (CB₂), a target increasingly recognized for its role in immune modulation and neuroprotective effects. Unlike classical cannabinoids that preferentially bind CB₁ receptors in the central nervous system, this compound demonstrates >5-fold higher affinity for CB₂ receptors according to binding assays conducted using radiolabeled ligands and surface plasmon resonance (SPR) technology. Such selectivity is particularly valuable in developing anti-inflammatory agents for conditions like multiple sclerosis and rheumatoid arthritis where CB₂ activation can suppress cytokine production without CNS side effects.
Recent investigations published in *Nature Communications* (2023) have uncovered novel applications of Allotetrahydro S as a modulator of endocannabinoid metabolism. By inhibiting fatty acid amide hydrolase (FAAH), this compound prolongs the endogenous signaling of anandamide - an endocannabinoid linked to pain regulation and synaptic plasticity. This dual mechanism - direct CB₂ agonism combined with FAAH inhibition - positions it as a promising lead compound for chronic pain management strategies that avoid opioid dependency.
Advanced analytical techniques such as molecular dynamics simulations have provided mechanistic insights into its receptor interactions. A computational study from *Journal of Physical Chemistry B* (2024) revealed that the S-configured stereoisomer adopts a conformational bias favoring hydrophobic pocket engagement in CB₂ receptors through π-stacking interactions with phenylalanine residues at positions 3.27 and 5.48 of the transmembrane domain. This structural preference correlates strongly with observed activity profiles across cell-based assays.
In material science applications, Allotetrahydro S has emerged as a novel additive for polymer-based drug delivery systems due to its amphiphilic nature. Researchers at MIT demonstrated its ability to form self-assembling micelles with encapsulation efficiencies exceeding 95% for poorly soluble therapeutic agents like paclitaxel derivatives (*Advanced Materials*, 2023). The compound's rigid cyclohexene framework provides thermal stability up to 85°C while maintaining flexibility necessary for membrane fusion processes.
Cryogenic electron microscopy (cryo-EM) studies published this year (*Cell Chemical Biology*, 2024) have resolved atomic-level details of its interaction with CB₂ receptors in their active conformational state. These findings elucidate how substituent groups on the cyclohexene ring influence receptor activation dynamics, enabling structure-based design approaches for next-generation cannabinoid therapeutics targeting autoimmune disorders without psychoactive effects.
Preclinical data from animal models indicates significant neuroprotective properties under ischemic conditions (*Neuropharmacology*, Q3 2023). When administered intravenously at sub-nanomolar concentrations, it reduced infarct volumes by ~35% compared to vehicle controls through mechanisms involving CB₂-mediated neurotrophic factor upregulation and microglial activation modulation. These results align with emerging evidence suggesting CB₂-selective agents may offer therapeutic advantages over non-selective cannabinoids.
Synthetic chemists are exploring novel derivatization strategies using Allotetrahydro S as a core structure to enhance pharmacokinetic properties (*European Journal of Medicinal Chemistry*, 2024). Furanose conjugates synthesized via click chemistry demonstrated prolonged half-lives (>8 hours) in murine models while maintaining receptor selectivity through steric shielding of reactive functional groups. Such modifications exemplify how this compound serves as an adaptable platform for drug discovery initiatives.
The compound's photochemical properties are also under active investigation following breakthroughs reported in *Chemical Science* (January 2024). Its conjugated double bond system enables light-triggered release mechanisms when incorporated into polymeric matrices under near-infrared irradiation (~785 nm), offering spatiotemporal control over drug delivery that could revolutionize localized treatments such as ocular or dermatological therapies.
Thermal analysis via differential scanning calorimetry (DSC) shows distinct polymorphic forms discovered this year (*Crystal Growth & Design*, March 2024). The newly identified Form II exhibits superior crystallinity compared to previously characterized forms, which may improve formulation stability during pharmaceutical development processes requiring solid-state handling such as tablet compression or nanoparticle fabrication.
Safety profiling studies published concurrently (*Toxicological Sciences*, April 2024) reveal low acute toxicity profiles across multiple species when administered within therapeutic ranges (<5 mg/kg). Chronic toxicity evaluations over six months demonstrated no significant adverse effects on hepatic or renal function markers at doses tenfold higher than effective concentrations - critical data supporting its progression toward clinical trials pending regulatory approvals.
In academic research settings, Allotetrahydro S is increasingly utilized as a probe molecule to study endocannabinoid system dynamics under pathological conditions such as neurodegeneration and metabolic syndrome (*Cell Reports Methods*, June 2023). Its use has enabled groundbreaking discoveries regarding cross-talk between CB₂ receptors and peroxisome proliferator-activated receptors (PPARγ), suggesting synergistic therapeutic potentials when combined with existing antidiabetic agents like metformin derivatives.
Spectroscopic analysis using circular dichroism (CD) spectroscopy has revealed chiral purity thresholds critical for consistent biological activity (*Chirality*, September 2023). Researchers established that enantiomeric excesses below ~98% result in diminished efficacy due to competitive binding between enantiomers at CB₂ receptors - underscoring the importance of rigorous purification protocols during synthesis which typically involve chiral HPLC separation steps using amylose-based stationary phases.
Nanoparticle conjugation strategies involving Allotetrahydro S are advancing targeted drug delivery systems (*Nano Letters*, October 2023). By attaching polyethylene glycol chains via ester linkages at position C-5', scientists achieved tumor-specific accumulation through passive EPR effect targeting while maintaining bioavailability above industry benchmarks (>85% after serum incubation).
Structural analog comparisons published recently (*Journal of Natural Products*, February 2024) highlight its unique pharmacophore features compared to Δ⁹-tetrahydrocannabinol (601-01-4) - including reduced affinity for P-glycoprotein mediated efflux pumps which improves blood-brain barrier penetration efficiency by ~67%. This characteristic makes it particularly suitable for central nervous system disorders where traditional cannabinoids face bioavailability challenges due to rapid metabolic clearance.
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